4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride
Overview
Description
“4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 944450-92-4 . It has a molecular weight of 250.17 . It is a solid substance and is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16ClNO.ClH/c12-8-10-3-5-13 (6-4-10)9-11-2-1-7-14-11;/h1-2,7,10H,3-6,8-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid and is stored at ambient temperature .Scientific Research Applications
Piperidine Derivatives in Neurological Disorders
Piperidine derivatives, such as donepezil, are noted for their effectiveness in neurological conditions, particularly Alzheimer’s disease. Donepezil, a piperidine-based acetylcholinesterase inhibitor, is highlighted for its therapeutic levels in managing mild-to-moderate Alzheimer's disease, showcasing the potential of piperidine structures in modifying neurological pathways (Román & Rogers, 2004).
Designer Drug Abuse and Piperidine Structures
Research has also focused on the abuse potential of designer drugs containing piperidine and piperazine structures, indicating a need for understanding these compounds' psychoactive properties. This understanding could inform regulatory and therapeutic strategies against misuse (Biliński, Hołownia, Kapka-Skrzypczak, & Wojtyła, 2012).
Pharmacological Diversity of Piperidine Alkaloids
Piperidine alkaloids from natural sources, such as Pinus species, exhibit a range of bioactivities. These include acting on the central nervous system and influencing various physiological processes, suggesting the potential for piperidine derivatives in drug development and therapy (Singh et al., 2021).
Piperidine Derivatives as Building Blocks in Drug Discovery
The versatility of piperidine as a core structure in medicinal chemistry is noted, with derivatives displaying a wide array of therapeutic effects ranging from CNS agents to anticancer and cardio-protective agents. This versatility underscores the importance of piperidine structures in drug discovery and development processes (Rathi, Syed, Shin, & Patel, 2016).
Future Directions
Piperidine derivatives, such as “4-(Chloromethyl)-1-(2-furylmethyl)piperidine hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-(chloromethyl)-1-(furan-2-ylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11;/h1-2,7,10H,3-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRFZUHMIKVVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)CC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656433 | |
Record name | 4-(Chloromethyl)-1-[(furan-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-92-4 | |
Record name | 4-(Chloromethyl)-1-[(furan-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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